molecular formula C9H6IN3O4 B1360827 Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate CAS No. 885520-73-0

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate

Cat. No.: B1360827
CAS No.: 885520-73-0
M. Wt: 347.07 g/mol
InChI Key: DAKPNFHJCNLVAP-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate: is a synthetic organic compound belonging to the indazole family. . The compound features a methyl ester group, an iodine atom, and a nitro group attached to the indazole ring, making it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of a suitable indazole derivative followed by nitration and esterification reactions . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is primarily related to its ability to undergo various chemical transformations, which enable it to interact with biological targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • Methyl 6-nitro-1H-indazole-3-carboxylate
  • 3-Iodo-6-nitro-1H-indazole
  • Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Uniqueness: Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is unique due to the specific positioning of the iodine and nitro groups on the indazole ring, which imparts distinct reactivity and biological activity compared to other indazole derivatives . This unique structure allows for selective interactions with biological targets and facilitates the synthesis of novel compounds with potential therapeutic applications.

Properties

IUPAC Name

methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKPNFHJCNLVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646348
Record name Methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-73-0
Record name Methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate
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Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate
Reactant of Route 6
Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate

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